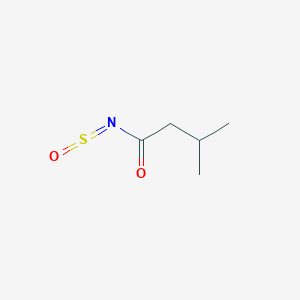
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide is a chemical compound with the molecular formula C5H11NO. It is also known by other names such as isovaleramide and 3-methylbutanamide
Vorbereitungsmethoden
The synthesis of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be achieved through several methods. One common approach involves the amidation reaction between a carboxylic acid and an amine. For instance, the preparation of 4-methyl-3-oxo-N-phenyl valeramide involves an amidation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-bromophthalimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-oxobutanoic acids can lead to the formation of corresponding carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor activity and other biological properties . Additionally, it is used in the design of combinatorial libraries of biologically active compounds due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be compared with other similar compounds such as 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid . These compounds share similar structural features but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
649571-71-1 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
3-methyl-N-sulfinylbutanamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(2)3-5(7)6-9-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
YEDSHWCXVVQKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
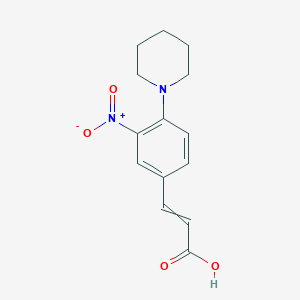

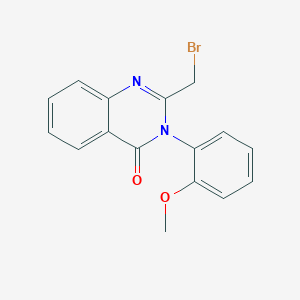
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
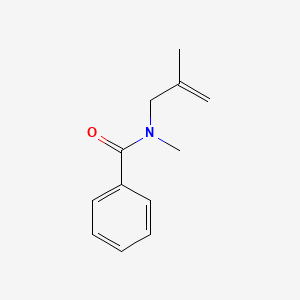
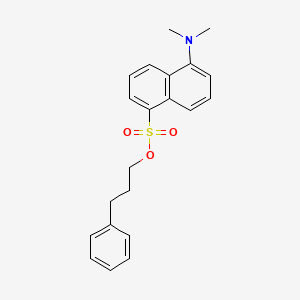
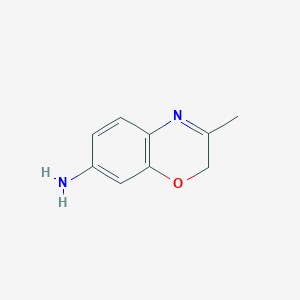
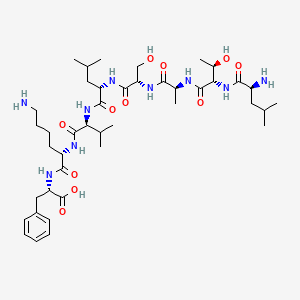

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
